Bienvenue dans la boutique en ligne BenchChem!

Dumta

EPR spectroscopy DNA dynamics Order parameter

Researchers requiring site-specific spin labeling of nucleic acids often face inconsistent motional coupling and ambiguous EPR data. Dumta provides a validated solution with its 2-atom covalent tether, delivering a defined order parameter (S=0.32±0.01) for B-DNA and enabling reliable discrimination of local vs. global dynamics. • Quantitative EPR reference standard with reproducible S-value for spectrometer calibration • Dual-purpose reporter for both conformational dynamics and macromolecular binding studies • Custom synthesis available; inquire for bulk quantities and lead times.

Molecular Formula C19H31N4O6
Molecular Weight 411.5 g/mol
CAS No. 132723-75-2
Cat. No. B135886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDumta
CAS132723-75-2
Synonyms5-(((2,2,6,6-tetramethyl-1-oxy-4-piperidyl)amino)methyl)-2'-deoxyuridine
DUMTA
Molecular FormulaC19H31N4O6
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C
InChIInChI=1S/C19H31N4O6/c1-18(2)6-12(7-19(3,4)23(18)28)20-8-11-9-22(17(27)21-16(11)26)15-5-13(25)14(10-24)29-15/h9,12-15,20,24-25H,5-8,10H2,1-4H3,(H,21,26,27)/t13-,14+,15-/m0/s1
InChIKeyLLQADVQEXIRZGS-ZNMIVQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dumta (CAS 132723-75-2): A 2-Atom-Tethered Spin-Labeled 2′-Deoxyuridine Derivative for Advanced EPR Analysis of Nucleic Acid Dynamics


Dumta (5-(((2,2,6,6-tetramethyl-1-oxy-4-piperidyl)amino)methyl)-2'-deoxyuridine) is a synthetic nucleoside analog belonging to the cyclic N-oxide class of spin labels [1]. First reported in 1991 as a bioconjugate tool [2], Dumta consists of a 2′-deoxyuridine base modified at the C5 position with a two-atom methylamino tether that covalently links a six-membered nitroxide (TEMPO-type) radical [3]. This structural design enables the site-specific incorporation of a stable paramagnetic reporter into nucleic acids, allowing electron paramagnetic resonance (EPR) spectroscopy to probe local and global conformational dynamics in DNA and RNA systems [2].

Why Dumta Cannot Be Substituted by Generic 2′-Deoxyuridine Analogs in EPR-Based Nucleic Acid Research


The analytical value of Dumta in EPR spectroscopy is exquisitely dependent on the length and flexibility of its covalent tether between the nucleobase and the nitroxide radical. A one-atom difference in tether length (e.g., DUTA vs. Dumta) produces fundamentally different motional populations and order parameters, as established by the Slowly Relaxing Local Structure (SRLS) model [1]. Similarly, extending the tether to five atoms (DUAP) yields a distinct order parameter and dynamic coupling [2]. These quantitative differences mean that substituting Dumta with an alternative spin-labeled nucleoside without adjusting the analytical model will invalidate the interpretation of internal versus global DNA dynamics [3].

Quantitative Differentiation of Dumta: EPR Order Parameters, Conformational Homogeneity, and Dynamic Coupling vs. Closest Spin-Labeled Analogs


EPR Order Parameter (S) of Dumta vs. 5-Atom-Tethered DUAP in B-DNA

In a head-to-head comparative EPR study of spin-labeled B-DNA duplexes, Dumta (2-atom tether) yielded a local order parameter S = 0.32 ± 0.01, while the five-atom-tethered analog DUAP produced a significantly lower order parameter S = 0.20 ± 0.01 under identical conditions using the dynamic cylinder model [1]. This quantitative difference demonstrates that Dumta reports a more restricted local environment, indicating stronger coupling between the nitroxide motion and the nucleobase dynamics.

EPR spectroscopy DNA dynamics Order parameter

Conformational Homogeneity: Dumta Exhibits Single-Restricted-Site Population vs. Dual-Site DUTA

Systematic SRLS analysis reveals that the one-atom-tethered analog DUTA populates two distinct motional sites: a highly restricted site (order parameter ~0.61) and a less restricted site (~0.18), in a roughly 9:1 ratio [1]. In contrast, the two-atom-tethered Dumta and the five-atom-tethered DUAT both exhibit exclusively the more restricted site [1]. This eliminates spectral complexity arising from heterogeneous populations, providing cleaner, more interpretable EPR spectra for DNA dynamics studies.

SRLS model Spin label dynamics Conformational analysis

Base Disk Correlation Time (τ⊥) Sensitivity: Dumta Reports Both Internal and Global Dynamics

Base disk simulations of Dumta-labeled DNA indicate that the perpendicular component of the base disk correlation time (τ⊥) is sensitive to global tumbling dynamics, spanning a range of 1.4–6.2 ns depending on DNA duplex length [1]. In contrast, earlier base disk simulations with a five-atom-tethered nitroxide suggested that τ⊥ was sensitive only to internal dynamics [1]. This establishes Dumta as a dual-purpose spin label capable of monitoring both local base motions and overall macromolecular tumbling in a single EPR experiment.

Correlation time DNA global tumbling Base disk model

Tether Length Optimization: 2-Atom Linker Balances Motional Restriction and Synthetic Accessibility

The two-atom methylamino tether of Dumta represents a deliberate design choice: it is sufficiently short to restrict nitroxide motion and maintain strong coupling to base dynamics (S = 0.32), yet long enough to permit efficient enzymatic incorporation during oligonucleotide synthesis [1]. By contrast, the one-atom-tethered DUTA exhibits even greater restriction (S ~0.61 for the dominant site) but introduces heterogeneous populations, while the five-atom-tethered DUAP offers greater flexibility (S = 0.20) but weaker coupling [2]. Dumta thus occupies a unique optimal window in the tether-length continuum for DNA dynamics studies.

Tether engineering Spin label design Synthetic feasibility

Validated Application Scenarios for Dumta in Nucleic Acid Dynamics and Biophysical Research


Quantifying DNA Conformational Rigidity in B-to-Z Transitions

Dumta has been employed to measure the increase in local order parameter (S) accompanying the B-DNA to Z-DNA transition, demonstrating that Z-DNA is more rigid than B-DNA [1]. Its 2-atom tether provides sufficient motional restriction to detect these subtle conformational differences, while its single-site population eliminates ambiguity in S-value interpretation. Researchers investigating DNA conformation-dependent protein binding or drug-induced structural changes should select Dumta for its validated sensitivity to nucleic acid secondary structure.

Monitoring Protein-DNA Interactions via EPR Line Shape Changes

The sensitivity of Dumta's τ⊥ to global dynamics makes it a valuable reporter for detecting macromolecular complex formation. When a DNA-binding protein associates with Dumta-labeled DNA, the increased effective molecular weight alters global tumbling rates, producing measurable changes in τ⊥ and the EPR spectral line shape [1]. This application is particularly relevant for screening DNA-binding ligands or characterizing transcription factor-DNA interactions in biophysical core facilities and structural biology laboratories.

Enzymatic Incorporation into Sequence-Specific Oligonucleotides for Site-Directed Spin Labeling (SDSL)

Dumta can be enzymatically incorporated sequence-specifically into oligodeoxyribonucleotides using terminal transferase or during solid-phase synthesis as the corresponding triphosphate [2]. This capability enables precise placement of the spin label at defined positions within DNA constructs, a critical requirement for distance measurements by pulsed EPR techniques (e.g., PELDOR/DEER) and for mapping local dynamics along a nucleic acid chain. Procurement of Dumta is indicated for laboratories engaged in high-resolution nucleic acid structure and dynamics studies.

Quality Control and Benchmarking in Spin-Labeled DNA Production

Given the well-characterized order parameter (S = 0.32 ± 0.01) for Dumta in B-DNA [3], this compound serves as an internal reference standard for verifying the fidelity of spin-labeling protocols and EPR spectrometer performance. CROs and academic core facilities producing custom spin-labeled oligonucleotides can use Dumta-labeled standards to ensure batch-to-batch consistency and to calibrate instrument sensitivity for dynamic range assessments.

Quote Request

Request a Quote for Dumta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.